3,3-dimethyl-2-oxobutyl 2-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalimide Core: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide structure.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Attachment of the Oxobutyl Group: The oxobutyl group is attached via an esterification reaction, using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents and Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: Similar structure but with a different substitution pattern on the aromatic ring.
3,3-DIMETHYL-2-OXOBUTYL 2-(2,6-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: Another isomer with different positioning of the methoxy groups.
Uniqueness
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DIMETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H23NO7/c1-23(2,3)19(25)12-31-22(28)13-6-8-15-16(10-13)21(27)24(20(15)26)17-11-14(29-4)7-9-18(17)30-5/h6-11H,12H2,1-5H3 |
InChI Key |
GWCLRDUYUMHFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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